N,N'-Diacetylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diacetylthiourea is an organosulfur compound that belongs to the class of thioureas It is characterized by the presence of two acetyl groups attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diacetylthiourea can be synthesized through the reaction of thiourea with acetic anhydride under controlled conditions. The reaction typically involves the following steps:
Reaction Setup: Thiourea is dissolved in a suitable solvent, such as ethanol or acetonitrile.
Addition of Acetic Anhydride: Acetic anhydride is slowly added to the solution while maintaining the temperature at around 0-5°C to prevent side reactions.
Stirring and Heating: The reaction mixture is stirred and gradually heated to room temperature, allowing the reaction to proceed to completion.
Isolation and Purification: The product is isolated by filtration or extraction and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diacetylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diacetylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can yield thiourea derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Diphenyl disulfide, phenyl ester of thioacetic acid.
Reduction: Diacetylurea, monoacetylurea.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N,N’-Diacetylthiourea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Diacetylthiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The acetyl groups enhance its ability to form stable complexes with various substrates, influencing its reactivity and biological activity . The electron-withdrawing effect of the acetyl groups also plays a role in modulating its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Lacks acetyl groups, resulting in different reactivity and applications.
N-Acetylthiourea: Contains only one acetyl group, leading to distinct chemical properties.
N,N’-Diethylthiourea: Substituted with ethyl groups instead of acetyl, affecting its solubility and reactivity.
Uniqueness
N,N’-Diacetylthiourea is unique due to the presence of two acetyl groups, which significantly influence its chemical and biological properties. This structural feature enhances its ability to participate in hydrogen bonding and coordination chemistry, making it a valuable compound in various applications .
Properties
CAS No. |
4984-27-4 |
---|---|
Molecular Formula |
C5H8N2O2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
N-(acetylcarbamothioyl)acetamide |
InChI |
InChI=1S/C5H8N2O2S/c1-3(8)6-5(10)7-4(2)9/h1-2H3,(H2,6,7,8,9,10) |
InChI Key |
GJHHTDAIMPUSJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.